molecular formula C10H15O2PS B12690858 Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester CAS No. 1497-41-2

Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester

Cat. No.: B12690858
CAS No.: 1497-41-2
M. Wt: 230.27 g/mol
InChI Key: RNHAZMPFIMPAPK-UHFFFAOYSA-N
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Description

Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphonothioic acid core with ethyl and phenyl ester groups. It is commonly used in scientific research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester typically involves the reaction of phosphonothioic acid with ethyl and phenyl alcohols under controlled conditions. One common method includes the esterification of phosphonothioic acid with ethanol and phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups into corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used to achieve reduction.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonothioic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of pesticides, flame retardants, and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester
  • Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
  • Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester

Uniqueness

Phosphonothioic acid, ethyl-, O-ethyl O-phenyl ester is unique due to its specific ester groups, which confer distinct reactivity and functional properties. Compared to similar compounds, it exhibits different chemical behavior and applications, making it valuable in specialized research and industrial contexts.

Properties

CAS No.

1497-41-2

Molecular Formula

C10H15O2PS

Molecular Weight

230.27 g/mol

IUPAC Name

ethoxy-ethyl-phenoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H15O2PS/c1-3-11-13(14,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

RNHAZMPFIMPAPK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1=CC=CC=C1

Origin of Product

United States

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